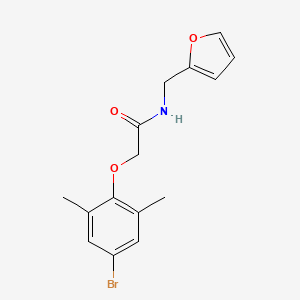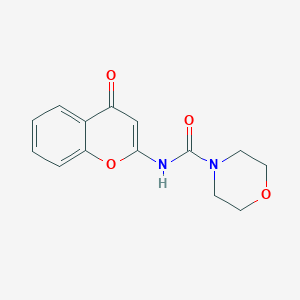
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is known for its unique properties and is being studied for its mechanism of action and potential biochemical and physiological effects. In
科学的研究の応用
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds. For instance, Kametani, Ohsawa, and Ihara (1981) investigated the synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution. Their study demonstrated the application of related bromo-dimethylphenoxy acetamides in the synthesis of complex organic structures like indoles and 2-oxindoles, essential in pharmaceutical research (Kametani, Ohsawa, & Ihara, 1981).
Pharmaceutical Research
In pharmaceutical research, similar compounds have been explored for their potential therapeutic effects. For example, Ahmadi et al. (2012) synthesized new diphenhydramine derivatives and evaluated their anti-inflammatory activities in rats. Their research contributes to understanding how structural variations in compounds like 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)acetamide can influence biological activity and therapeutic potential (Ahmadi, Khalili, Hajikhani, Safari, & Nahri-Niknafs, 2012).
Analytical Chemistry
This compound is also relevant in analytical chemistry for developing new methods and reagents. Gikas et al. (2003) developed a new fluorescent reagent for sensitive detection of carbonyl compounds, showcasing how similar compounds can be used in creating sensitive analytical tools for environmental and biochemical analysis (Gikas, Parissi-Poulou, Kazanis, & Vavagianis, 2003).
Metabolism Studies
In the context of metabolism studies, Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites. This research illustrates the use of structurally related compounds in understanding metabolic pathways and potential toxicological effects (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
特性
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-10-6-12(16)7-11(2)15(10)20-9-14(18)17-8-13-4-3-5-19-13/h3-7H,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTNWFLYZREIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NCC2=CC=CO2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)


![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)
![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)
![4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5541503.png)



![2-[(3-bromophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5541521.png)
![methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B5541551.png)
![3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B5541556.png)
